molecular formula C15H14N4O4S B6577547 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide CAS No. 1239514-24-9

5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B6577547
CAS RN: 1239514-24-9
M. Wt: 346.4 g/mol
InChI Key: UEBHTDBJLCQPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide (FMC-P) is a novel chemical compound that has been studied for its potential applications in biomedical research. FMC-P is an analog of pyrazole-3-carboxamide, a type of pyrazole derivative, and is composed of a furan ring, an N-substituted phenyl group, and a carboxamide group. FMC-P has been used in a variety of scientific research applications, including in vitro and in vivo studies. It has been found to have a wide range of biochemical and physiological effects which make it a promising candidate for further research.

Scientific Research Applications

5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have shown that 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has a wide range of biochemical and physiological effects, including inhibition of enzymes and proteins involved in signal transduction pathways, as well as inhibition of cell proliferation and migration. In vivo studies have demonstrated that 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide can be used to treat a variety of diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed to act through a variety of pathways, including inhibition of the enzyme phosphatidylinositol 3-kinase (PI3K) and its downstream targets, as well as inhibition of the enzyme cyclooxygenase-2 (COX-2). 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the growth of cancer cells by blocking cell cycle progression and inducing apoptosis.
Biochemical and Physiological Effects
5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide can inhibit the activity of enzymes and proteins involved in signal transduction pathways, as well as inhibit cell proliferation and migration. In vivo studies have demonstrated that 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide can be used to treat a variety of diseases, including cancer, diabetes, and inflammation.

Advantages and Limitations for Lab Experiments

5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and has a wide range of biochemical and physiological effects. However, there are also some limitations to its use. 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide is not water-soluble, so it must be dissolved in a polar aprotic solvent such as DMF or DMSO. Additionally, 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide is not very stable in biological systems, so it must be used in short-term experiments.

Future Directions

Given the promising results of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide in in vitro and in vivo studies, there are many potential future directions for research. One potential direction is to investigate the effects of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide on other diseases, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, further research into the mechanisms of action of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide and its effects on gene expression and protein signaling pathways could lead to new therapeutic strategies. Finally, further studies into the pharmacokinetics and pharmacodynamics of 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide could lead to the development of more effective and safe drugs.

Synthesis Methods

5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods. The most common method is the condensation reaction of furan-2-yl-3-methanesulfonamidophenyl (FMS) and pyrazole-3-carboxylic acid (PCA) in the presence of an acid catalyst. This reaction is carried out at temperatures ranging from 80-120°C in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction takes place over a period of several hours and yields 5-(furan-2-yl)-N-(3-methanesulfonamidophenyl)-1H-pyrazole-3-carboxamide as a white solid.

properties

IUPAC Name

5-(furan-2-yl)-N-[3-(methanesulfonamido)phenyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-24(21,22)19-11-5-2-4-10(8-11)16-15(20)13-9-12(17-18-13)14-6-3-7-23-14/h2-9,19H,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBHTDBJLCQPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide

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